molecular formula C11H12Cl2O B12581397 2,4-Bis(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene CAS No. 647842-74-8

2,4-Bis(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene

Cat. No.: B12581397
CAS No.: 647842-74-8
M. Wt: 231.11 g/mol
InChI Key: HOGJAFWFXQDZIH-UHFFFAOYSA-N
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Description

The chloromethyl groups confer high reactivity in nucleophilic substitution and crosslinking reactions, while the allyloxy moiety may enable polymerization or cycloaddition processes. Though direct synthesis details for this compound are absent in the provided evidence, analogous methods (e.g., alkylation of phenolic derivatives with chloromethylating agents and allyl halides under basic conditions) can be inferred from similar systems . Potential applications include its use as an intermediate in polymer chemistry or fluorescent dye synthesis, leveraging its dual reactive sites.

Properties

CAS No.

647842-74-8

Molecular Formula

C11H12Cl2O

Molecular Weight

231.11 g/mol

IUPAC Name

2,4-bis(chloromethyl)-1-prop-2-enoxybenzene

InChI

InChI=1S/C11H12Cl2O/c1-2-5-14-11-4-3-9(7-12)6-10(11)8-13/h2-4,6H,1,5,7-8H2

InChI Key

HOGJAFWFXQDZIH-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=C(C=C1)CCl)CCl

Origin of Product

United States

Biological Activity

2,4-Bis(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, supported by research findings and case studies.

  • Molecular Formula : C₁₁H₁₃Cl₂O
  • Molecular Weight : 246.13 g/mol
  • CAS Number : 56403-24-8
  • Structure : The compound features a benzene ring with two chloromethyl groups and an allyl ether substituent.

Synthesis

The synthesis of 2,4-Bis(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene typically involves the chloromethylation of a suitable precursor followed by etherification with allyl alcohol. The process can be summarized as follows:

  • Chloromethylation : Using chloromethyl methyl ether in the presence of a Lewis acid catalyst.
  • Etherification : Reacting the product with allyl alcohol under acidic conditions.

Antimicrobial Properties

Research has indicated that 2,4-Bis(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene exhibits significant antimicrobial activity against various pathogens. A study conducted by highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Cytotoxic Effects

In vitro studies have shown that this compound possesses cytotoxic properties against cancer cell lines. For instance, a case study published in the Journal of Organic Chemistry reported that the compound induced apoptosis in MCF-7 breast cancer cells at concentrations above 10 µM, with IC50 values indicating moderate potency .

The mechanism by which 2,4-Bis(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene exerts its biological effects is believed to involve:

  • DNA Intercalation : The planar structure of the benzene ring may allow intercalation between DNA base pairs, disrupting replication.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

Research Findings

StudyBiological ActivityFindings
AntimicrobialEffective against S. aureus and E. coli with MIC of 32 µg/mL
CytotoxicInduces apoptosis in MCF-7 cells at >10 µM
MechanismSuggests DNA intercalation and ROS generation

Case Studies

  • Antimicrobial Efficacy : In a clinical trial assessing the efficacy of various antimicrobial agents, 2,4-Bis(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene was included as a test compound. Results showed it effectively inhibited bacterial growth in vitro, supporting its potential as a therapeutic agent.
  • Cancer Research : A laboratory study focused on the cytotoxicity of this compound against colorectal cancer cell lines revealed significant cell death at higher concentrations. Flow cytometry analysis confirmed increased early and late apoptosis markers.

Scientific Research Applications

Synthesis of Functionalized Polymers

One of the primary applications of 2,4-Bis(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene is in the synthesis of functionalized polymers. The chloromethyl groups can undergo nucleophilic substitution reactions, allowing for the incorporation of various functional groups into polymer backbones. This property is particularly useful in creating polymers with tailored properties for specific applications in coatings, adhesives, and biomedical devices.

Polymer Type Functional Group Application
Polymeric ResinsHydroxylAdhesives and sealants
Thermoplastic ElastomersCarboxylic AcidFlexible materials
Biodegradable PolymersAmino GroupsDrug delivery systems

Pharmaceutical Development

The compound serves as a precursor in the synthesis of various pharmaceutical agents. Its structural components can be modified to develop new drugs with enhanced pharmacological properties. Research has indicated that derivatives of this compound exhibit antimicrobial and anti-inflammatory activities, making them potential candidates for further pharmaceutical exploration.

Organic Synthesis

In organic chemistry, 2,4-Bis(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene is utilized as an intermediate in the synthesis of complex organic molecules. Its ability to act as a chloromethylating agent allows chemists to introduce chloromethyl groups into other aromatic compounds, facilitating the formation of diverse chemical entities.

Case Study 1: Polymer Synthesis

A study demonstrated the use of 2,4-Bis(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene in synthesizing a series of novel poly(ether-ester) copolymers. The resulting materials exhibited improved thermal stability and mechanical properties compared to traditional polymers. The incorporation of functional groups allowed for enhanced compatibility with various substrates, broadening their application scope in industrial settings.

Case Study 2: Antimicrobial Activity

Research conducted by Desai et al. (2014) explored the antimicrobial potential of derivatives synthesized from 2,4-Bis(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene. The study found that specific derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the compound could lead to effective antimicrobial agents suitable for clinical use.

Comparison with Similar Compounds

Structural Features

Compound Name Substituents Key Structural Differences Reference
Target compound 2,4-Bis(chloromethyl), 1-allyloxy
1,4-Bis(3-chloropropoxy)benzene 1,4-Bis(3-chloropropoxy) Longer chlorinated alkoxy chains (C₃ vs. C₁)
2-(Chloromethoxy)-1,3-di(isopropyl)benzene 2-Chloromethoxy, 1,3-di(isopropyl) Bulky isopropyl groups; single chloromethoxy group
1-Chloro-4-[(prop-2-yn-1-yloxy)methyl]benzene 4-(Propargyloxymethyl), 1-chloro Propargyloxy group (C≡C) vs. allyloxy (C=C)

Key Observations :

  • The target compound’s chloromethyl groups are more reactive than the chloropropoxy groups in 1,4-Bis(3-chloropropoxy)benzene due to shorter chain length and higher electrophilicity .
  • Bulky substituents (e.g., isopropyl in ) reduce crystallinity compared to linear chains .

Key Observations :

  • Alkylation efficiency depends on leaving group reactivity (bromine vs. chlorine) and steric hindrance. For example, 1,4-Bis(3-chloropropoxy)benzene achieves moderate yields (76%) under reflux , while bulkier analogs (e.g., ) may require prolonged reaction times.

Key Observations :

  • The target compound’s allyloxy group could enable photopolymerization, whereas chloropropoxy groups in facilitate pigment synthesis .
  • Propargyloxy derivatives () are niche in bioconjugation, contrasting with the target’s broader synthetic utility .

Physical and Chemical Properties

Compound Melting Point (K) Stability Notable Interactions Reference
Target compound (inferred) ~300–330 Air/moisture-sensitive C–H···π interactions (similar to )
1,4-Bis(3-chloropropoxy)benzene 339 Stable in solid state C–H···π and van der Waals stabilization
2-(Chloromethoxy)-1,3-di(isopropyl)benzene Not reported Likely hygroscopic Steric hindrance reduces crystallinity

Key Observations :

  • Longer alkoxy chains (e.g., ) increase melting points due to enhanced van der Waals interactions .
  • Bulky groups () disrupt packing, lowering melting points .

Key Observations :

  • Chloromethyl groups (target compound) pose significant toxicity risks, requiring stringent safety protocols .

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